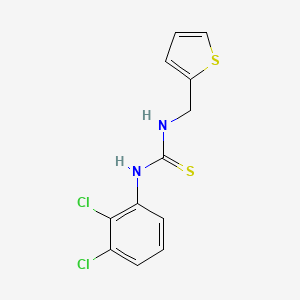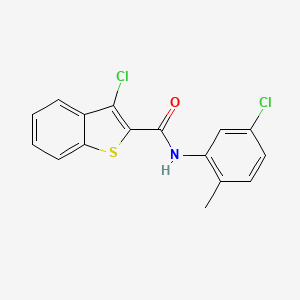
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as DCTTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCTTU is a thiourea derivative that has been synthesized and studied for its biological and chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling pathways. This compound has also been found to induce oxidative stress in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. In addition, this compound has been shown to have potent antitumor, antifungal, and antibacterial activity, making it a promising candidate for further research. However, this compound also has some limitations. It is a toxic compound, and caution must be taken when handling it. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research involving N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea. One direction is to further investigate its antitumor, antifungal, and antibacterial properties. This could involve in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more potent and selective compounds.
Synthesis Methods
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,3-dichloroaniline with 2-thienylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a solvent such as methanol. The product is then purified by recrystallization from a suitable solvent. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in several fields. In the field of medicinal chemistry, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. This compound has also been shown to have antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to have antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-9-4-1-5-10(11(9)14)16-12(17)15-7-8-3-2-6-18-8/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDIKBGHBWZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)
![methyl 3-[(2-ethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5715571.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)
![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)
